molecular formula C14H20N4O3 B2863152 N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034401-12-0

N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2863152
CAS No.: 2034401-12-0
M. Wt: 292.339
InChI Key: TZMREHJRYUASSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Pharmaceutical Compositions

N-(2-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide derivatives are used in pharmaceutical compositions. These compositions can be enhanced with the addition of salts or solvates, as found in a study by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) (ジュリアン・ジョヴァンニーニ et al., 2005).

Synthesis of Derivatives

K. Bhushan et al. (1975) explored the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines as amplifiers of phleomycin, providing insights into the chemical synthesis of related compounds (Bhushan et al., 1975).

Antimicrobial Nano-Materials

The antimicrobial properties of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were investigated by B. Mokhtari and K. Pourabdollah (2013), highlighting their effectiveness against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013).

Drug-Likeness and Receptor Binding

A study on 2-aminopyrimidines by B. Sadek et al. (2014) provided insights into their binding affinity to human histamine receptors, relevant to the chemical structure of the compound (Sadek et al., 2014).

Antimicrobial Activities of Derivatives

Research by A. Hossan et al. (2012) focused on the synthesis of pyrimidinone and oxazinone derivatives with antimicrobial properties, highlighting the potential of such compounds in medical applications (Hossan et al., 2012).

Redox Derivatives

V. Sen' et al. (2014) studied the synthesis and structure of redox derivatives of related compounds, contributing to the understanding of their chemical properties (Sen' et al., 2014).

Mechanism of Action

For biologically active compounds, this involves understanding how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of specific biological pathways .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves discussing potential future research directions. For a new compound, this could involve further studies to fully understand its properties, potential applications, or synthesis of related compounds .

Properties

IUPAC Name

N-[2-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10-15-6-5-13(17-10)21-12-4-3-7-18(9-12)14(20)8-16-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMREHJRYUASSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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